An In-depth Technical Guide to TO-PRO-3 Iodide: Spectral Properties and Applications in Cellular Analysis
An In-depth Technical Guide to TO-PRO-3 Iodide: Spectral Properties and Applications in Cellular Analysis
This guide provides a comprehensive technical overview of TO-PRO-3 iodide, a high-affinity, far-red fluorescent nucleic acid stain. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of TO-PRO-3 iodide's spectral characteristics, its mechanism of action, and its practical applications in cellular analysis, including detailed protocols for fluorescence microscopy and flow cytometry.
Introduction: The Unique Advantages of a Far-Red Nucleic Acid Stain
In the landscape of fluorescent probes for cellular imaging and analysis, the choice of a nuclear stain is a critical decision that can significantly impact experimental outcomes. TO-PRO-3 iodide, a monomeric cyanine dye, has emerged as a powerful tool due to its distinct spectral properties.[1][2] It is efficiently excited by common laser lines in the red region of the spectrum and emits in the far-red, a spectral space often underutilized in multicolor fluorescence experiments.[1][3] This characteristic minimizes spectral overlap with commonly used green and red fluorophores, such as FITC and phycoerythrin, thereby simplifying experimental design and eliminating the need for complex fluorescence compensation in flow cytometry.[2]
TO-PRO-3 iodide is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live cells.[3][4][5] This property makes it an excellent indicator of cell viability, as it selectively stains the nuclei of dead or membrane-compromised cells.[3][5] Furthermore, its high affinity for double-stranded DNA (dsDNA) results in a bright and specific nuclear stain in fixed and permeabilized cells, making it a superior alternative to traditional UV-excited dyes like DAPI or Hoechst, especially for confocal microscopes lacking a UV laser source.[1][6][7]
Spectral and Chemical Properties: A Quantitative Overview
The utility of TO-PRO-3 iodide is fundamentally rooted in its photophysical characteristics. The dye exhibits a dramatic enhancement in fluorescence upon binding to dsDNA.[5][6] In its unbound state, the dye is virtually non-fluorescent, which contributes to a high signal-to-noise ratio in staining applications.[5][6]
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | 642 nm | [2][3][4][8][9] |
| Emission Maximum (Em) | 661 nm | [2][3][4][8] |
| Optimal Laser Line | 633 nm (HeNe) or 647 nm | [2][3][8] |
| Common Filter Set | Cy5 / Far-Red | [3][10] |
| Molecular Formula | C₂₆H₃₁I₂N₃S | [4] |
| Molecular Weight | 671.42 g/mol | [4] |
The significant Stokes shift (the difference between the excitation and emission maxima) and the far-red emission profile are key advantages of TO-PRO-3 iodide. This allows for clear separation from other fluorophores in multicolor imaging and flow cytometry experiments.
Mechanism of Action: From Intercalation to Fluorescence
The fluorescence of TO-PRO-3 iodide is contingent upon its interaction with nucleic acids. The proposed mechanism involves the intercalation of the cyanine dye molecule into the DNA double helix. This binding event rigidifies the dye's structure, restricting non-radiative decay pathways and leading to a substantial increase in fluorescence quantum yield.
Figure 1. Mechanism of TO-PRO-3 Iodide Fluorescence.
Applications and Experimental Protocols
TO-PRO-3 iodide is a versatile stain with applications in both fixed-cell imaging and the identification of dead cells in a population. Its primary uses include nuclear counterstaining in immunofluorescence and fluorescence in situ hybridization (FISH), as well as cell cycle analysis and viability assessment by flow cytometry.[1][2][11]
Nuclear Counterstaining in Fluorescence Microscopy
This protocol provides a step-by-step guide for using TO-PRO-3 iodide as a nuclear counterstain in fixed and permeabilized cells.
Rationale: Fixation and permeabilization are essential to allow the otherwise cell-impermeant TO-PRO-3 iodide to access the nuclear DNA. The choice of fixative can influence the resulting DNA histograms.[2] Ethanol or formaldehyde followed by ethanol often yields optimal results.[2] The incubation step allows for stoichiometric binding of the dye to DNA.
Figure 2. Workflow for Nuclear Staining with TO-PRO-3.
Detailed Protocol:
-
Cell Preparation: Grow cells on a suitable substrate (e.g., glass coverslips).
-
Fixation and Permeabilization:
-
Fix the cells using a method appropriate for your target antigen if performing immunofluorescence (e.g., 4% paraformaldehyde for 15 minutes at room temperature).
-
Permeabilize the cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).
-
-
Washing: Wash the cells 1-3 times with Phosphate-Buffered Saline (PBS).[10]
-
Staining Solution Preparation: Prepare a 1 µM working solution of TO-PRO-3 iodide by diluting the stock solution 1:1000 in PBS.[10] The optimal concentration can be titrated between 100 nM and 5 µM.[10]
-
Incubation: Add a sufficient volume of the staining solution to cover the cells and incubate for 15-30 minutes at room temperature, protected from light.[4][10]
-
Final Washes: Remove the staining solution and wash the cells 3 times with PBS.[10]
-
Imaging: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope equipped with a far-red laser (e.g., 633 nm or 647 nm) and an appropriate emission filter (e.g., Cy5 filter set).[3][10]
Note on RNase Treatment: While not always necessary, treating cells with RNase can improve the specificity of the nuclear signal by eliminating any background fluorescence from the dye binding to cytoplasmic RNA.[8][10]
Dead Cell Identification and DNA Content Analysis by Flow Cytometry
This protocol outlines the use of TO-PRO-3 iodide for identifying dead cells and performing cell cycle analysis.
Rationale: In a population of live and dead cells, only the dead cells with compromised membranes will be stained by TO-PRO-3 iodide. For cell cycle analysis, cells must be fixed to ensure all cells are permeabilized, allowing for stoichiometric DNA staining. The fluorescence intensity will then be proportional to the DNA content, allowing for the discrimination of G0/G1, S, and G2/M phases of the cell cycle.
Detailed Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Fixation (for Cell Cycle Analysis):
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Washing: Centrifuge the cells and wash twice with PBS.[4]
-
Staining Solution Preparation: Prepare a working solution of 0.5-1 µM TO-PRO-3 iodide in PBS.[2][8] For cell cycle analysis, it is highly recommended to include RNase A (e.g., 100 µg/mL) in the staining buffer.
-
Incubation: Resuspend the cell pellet in the staining solution and incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a red laser (e.g., 633 nm). Collect the fluorescence emission in the far-red channel (e.g., using a 660/20 bandpass filter).
Concluding Remarks
TO-PRO-3 iodide is a highly sensitive and specific far-red fluorescent stain for nucleic acids. Its unique spectral properties make it an invaluable tool for multicolor cellular analysis, minimizing spectral overlap and simplifying experimental setups. Its utility as both a dead cell indicator and a nuclear counterstain for fixed cells provides researchers with a versatile probe for a wide range of applications in fluorescence microscopy and flow cytometry. The protocols and principles outlined in this guide serve as a foundation for the successful implementation of TO-PRO-3 iodide in your research endeavors.
References
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Molecular Probes TO-PRO 3 IODIDE | Biocompare Product Review. (2005, December 5). Biocompare. [Link]
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What is the staining principle of TO-PRO-3 iodide? ResearchGate. (2025, July 31). [Link]
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Tavecchio, M., Simone, M., Bernasconi, S., Tognon, G., Mazzini, G., & Erba, E. (2008). Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3). Acta Histochemica, 110(3), 232–244. [Link]
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Henneberger, R., Birch, D., Bergquist, P., Walter, M., & Anitori, R. P. (2011). The Fluorescent Dyes TO-PRO-3 and TOTO-3 Iodide Allow Detection of Microbial Cells in Soil Samples without Interference From Background Fluorescence. BioTechniques, 51(3), 190–192. [Link]
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Van Hooijdonk, C. A., Glade, C. P., & Van Erp, P. E. (1994). TO-PRO-3 iodide: a novel HeNe laser-excitable DNA stain as an alternative for propidium iodide in multiparameter flow cytometry. Cytometry, 17(2), 185–189. [Link]
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Imaging protocol handbook. Rhenium Bio. [Link]
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The fluorescent dyes TO-PRO-3 and TOTO-3 iodide allow detection of microbial cells in soil samples without interference from bac. UNSW. [Link]
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TO-Pro 3 Dye Profile. FluoroFinder. [Link]
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Bink, K., Walch, A., Feuchtinger, A., Eisenmann, P., Hutzler, P., Höfler, H., & Werner, M. (2001). TO-PRO-3 is an optimal fluorescent dye for nuclear counterstaining in dual-colour FISH on paraffin sections. Histochemistry and Cell Biology, 115(4), 293–299. [Link]
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Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): Detailed protocols. ResearchGate. [Link]
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